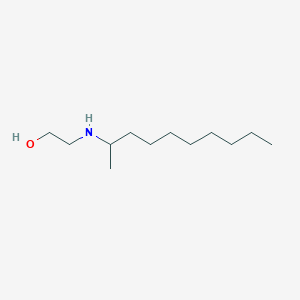
2-(Decan-2-ylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Decan-2-ylamino)ethanol is an organic compound with the molecular formula C12H27NO It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decan-2-ylamino)ethanol typically involves the reaction of 2-decanone with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{2-Decanone} + \text{2-Aminoethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as distillation and purification to obtain the compound in high purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Decan-2-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Decan-2-ylamino)ethanol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Decan-2-ylamino)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amino group play crucial roles in its reactivity and interactions. The compound may act on enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Decanol: An alcohol with a similar carbon chain but lacking the amino group.
2-Aminoethanol: A simpler compound with an amino and hydroxyl group but a shorter carbon chain.
Uniqueness
2-(Decan-2-ylamino)ethanol is unique due to the presence of both a long aliphatic chain and an amino group, which confer distinct chemical and physical properties. This combination makes it versatile for various applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
58185-28-7 |
|---|---|
Molekularformel |
C12H27NO |
Molekulargewicht |
201.35 g/mol |
IUPAC-Name |
2-(decan-2-ylamino)ethanol |
InChI |
InChI=1S/C12H27NO/c1-3-4-5-6-7-8-9-12(2)13-10-11-14/h12-14H,3-11H2,1-2H3 |
InChI-Schlüssel |
SFGIGHHJJKSNMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















